molecular formula C20H13N3O B1673212 K-252c CAS No. 85753-43-1

K-252c

Cat. No.: B1673212
CAS No.: 85753-43-1
M. Wt: 311.3 g/mol
InChI Key: MEXUTNIFSHFQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K252c is a staurosporine analog that was isolated from Nocardiopsis sp. It is a cell-permeable compound with reversible and ATP-competitive inhibitory activity against protein kinase C (PKC) and protein kinase A (PKA). The empirical formula for K252c is C20H13N3O, and its molecular weight is 311.34 g/mol .

Mechanism of Action

Target of Action

K-252c, also known as Staurosporine aglycone, primarily targets Protein Kinase C (PKC) and Protein Kinase A (PKA) . These kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation . This modification can result in a functional change of the target protein by altering enzyme activity, cellular location, or association with other proteins in the cells .

Mode of Action

This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC and PKA . It competes with ATP for binding to the active site of these kinases, thereby inhibiting their activity . The IC50 values for PKC and PKA are 2.45 μM and 25.7 μM, respectively .

Biochemical Pathways

The inhibition of PKC and PKA by this compound affects various biochemical pathways. PKC and PKA play a critical role in a myriad of signal transduction pathways associated with metabolism, gene expression, membrane transport, and cell proliferation . Therefore, the inhibition of these kinases by this compound can lead to changes in these cellular processes.

Pharmacokinetics

It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects. The compound’s solubility in DMSO is reported to be ≥15.55 mg/mL , indicating good solubility in organic solvents

Result of Action

This compound has been shown to induce apoptosis in human chronic myelogenous leukemia cancer cells . This suggests that the compound’s inhibition of PKC and PKA can lead to programmed cell death in certain cancer cells. Additionally, this compound also inhibits β-lactamase, chymotrypsin, and malate dehydrogenase , which may contribute to its overall biological effects.

Biochemical Analysis

Biochemical Properties

K252c is a cell-permeable, reversible, and ATP-competitive inhibitor of protein kinase C and protein kinase A, with half-maximal inhibitory concentration (IC₅₀) values of 2.45 µM and 25.7 µM, respectively . In addition to its kinase inhibitory activity, K252c also inhibits non-kinase enzymes such as β-lactamase, chymotrypsin, and malate dehydrogenase . These interactions suggest that K252c has a broad spectrum of biochemical activities, making it a valuable tool for studying various biochemical pathways.

Cellular Effects

K252c exerts significant effects on various cell types and cellular processes. It induces apoptosis in human chronic myelogenous leukemia cancer cells . In human foreskin fibroblast cells, K252c reduces focus formation induced by human cytomegalovirus strains that are sensitive and resistant to Ganciclovir . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, K252c exerts its effects primarily through the inhibition of protein kinases. By competing with ATP for binding to the kinase active site, K252c effectively blocks the phosphorylation of downstream targets, thereby disrupting signal transduction pathways . This inhibition can lead to changes in gene expression and cellular responses, ultimately resulting in apoptosis or other cellular outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of K252c can vary over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Long-term exposure to K252c in in vitro or in vivo studies has shown sustained inhibition of target kinases and prolonged effects on cellular function. The stability and degradation of K252c can influence its efficacy and potency over extended periods.

Dosage Effects in Animal Models

The effects of K252c in animal models are dose-dependent. At lower doses, K252c effectively inhibits target kinases without causing significant toxicity . At higher doses, K252c can exhibit toxic or adverse effects, including off-target interactions and potential damage to non-cancerous cells. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse outcomes.

Metabolic Pathways

K252c is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of protein kinases can alter metabolic flux and metabolite levels, impacting processes such as energy production, biosynthesis, and cellular homeostasis . Understanding these metabolic interactions is crucial for elucidating the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, K252c is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . The transport and distribution of K252c are critical factors in determining its therapeutic potential and pharmacokinetic properties.

Subcellular Localization

K252c’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s ability to interact with target kinases and other biomolecules, thereby modulating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for K252c are not extensively documented in the literature. it is known that K252c can be synthesized through chemical modifications of the staurosporine scaffold. Further research is needed to elucidate specific synthetic methods and reaction conditions.

Industrial Production Methods: Information regarding industrial-scale production methods for K252c is limited. As a research compound, K252c is primarily obtained through laboratory synthesis or isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions: K252c is primarily recognized as an inhibitor of PKC and PKA. It does not undergo significant chemical transformations itself but rather interacts with these kinases. Its inhibitory activity affects cellular signaling pathways.

Common Reagents and Conditions: Since K252c is mainly used as a research tool, it is not commonly subjected to specific reagents or conditions. its inhibitory effects on PKC and PKA are well-documented.

Major Products: K252c does not yield major products through chemical reactions. Instead, its primary impact lies in modulating kinase activity.

Scientific Research Applications

K-252c is primarily recognized for its role as a protein kinase C (PKC) inhibitor. The compound exhibits an IC50 value of 2.45 µM against PKC, indicating its effectiveness in modulating this critical enzyme involved in various cellular signaling pathways, including those related to cancer progression and apoptosis induction in human chronic myelogenous leukemia cells .

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayIC50 Value (µM)
Protein Kinase C InhibitionPKC2.45
Induction of ApoptosisHuman Chronic Myelogenous Leukemia-
Enzymatic Inhibitionβ-lactamase-
Chymotrypsin-
Malate Dehydrogenase-

Antiviral Properties

Research has demonstrated that this compound exhibits strong antiviral activity against human cytomegalovirus (HCMV). The compound's ability to inhibit viral replication makes it a promising candidate for antiviral drug development . This potential is particularly relevant in the context of immunocompromised patients who are at higher risk for HCMV infections.

Applications in Cancer Research

This compound's role as a PKC inhibitor positions it as a valuable tool in cancer research. Its ability to induce apoptosis in cancer cells suggests that it can be utilized in therapeutic strategies aimed at treating various malignancies. Studies have shown that compounds targeting PKC can alter cell proliferation and survival pathways, making them essential in developing targeted cancer therapies .

Case Study: this compound in Leukemia Treatment

A study focusing on this compound's effects on human chronic myelogenous leukemia cells revealed that the compound effectively induced apoptosis through PKC inhibition. The research highlighted the compound's potential as an adjunct therapy in leukemia treatment protocols .

Enzymatic Inhibition and Drug Development

This compound has been identified as an inhibitor of several enzymes beyond PKC, including β-lactamase and chymotrypsin. This broad spectrum of activity suggests that this compound could serve as a lead compound for developing new inhibitors targeting these enzymes, which are often implicated in antibiotic resistance and other pathological conditions .

Table 2: Enzymatic Targets of this compound

EnzymeActivity Type
β-lactamaseInhibition
ChymotrypsinInhibition
Malate DehydrogenaseInhibition

Synthetic Approaches to this compound

The synthesis of this compound has been achieved through various strategies, emphasizing its structural complexity and potential for analog development. Notably, a sequential C–H functionalization strategy has been reported, showcasing efficient methods for producing this bioactive compound from simpler precursors .

Synthesis Highlights:

  • Utilization of copper-catalyzed reactions.
  • High selectivity in functionalization steps.
  • Modular approach allowing for the creation of analogs with potentially enhanced activity.

Comparison with Similar Compounds

K252c’s uniqueness lies in its dual inhibition of PKC and PKA. Similar compounds include staurosporine itself, which lacks the specificity for PKC and PKA exhibited by K252c.

Biological Activity

K-252c, also known as staurosporinone, is a bioactive indolocarbazole alkaloid derived from Nocardiopsis species. It has garnered considerable interest due to its diverse biological activities, particularly its potent inhibition of protein kinases, which play critical roles in various cellular processes including metabolism, gene expression, and cell proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

This compound exhibits significant biological activity primarily through its interaction with protein kinases. It is known to inhibit:

  • Protein Kinase C (PKC) : this compound is a potent inhibitor of PKC, which is implicated in numerous signaling pathways associated with cancer and other diseases. The compound's ability to selectively target PKC makes it a valuable tool in cancer research and therapy development .
  • Other Kinases : Beyond PKC, this compound also inhibits various serine-threonine and tyrosine kinases, contributing to its potential therapeutic applications in oncology .

Pharmacological Properties

This compound has been studied for several pharmacological properties:

  • Antitumor Activity : The compound has demonstrated efficacy against various cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Neurotrophic Effects : Some derivatives of this compound have shown neurotrophic activity, suggesting potential applications in neurodegenerative diseases .

Synthesis

The synthesis of this compound involves complex chemical processes. A notable method includes a sequential C-H functionalization strategy that employs copper-catalyzed reactions to construct the indolocarbazole framework. This method enhances the compound's structural complexity while maintaining high selectivity .

Data Table: Biological Activities of this compound

Activity Description Reference
Inhibition of PKCPotent inhibitor affecting cancer cell signaling
Antitumor effectsEfficacy against various cancer cell lines
Neurotrophic activityPotential applications in neurodegenerative diseases
Synthesis methodsSequential C-H functionalization strategy

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of this compound reported significant growth inhibition in multiple cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through PKC inhibition. This study highlights the potential for this compound in developing targeted cancer therapies.

Case Study 2: Neuroprotective Effects

Research on derivatives of this compound indicated enhanced neurotrophic effects compared to the parent compound. These derivatives were shown to promote neuronal survival and growth in vitro, suggesting that modifications to the this compound structure could yield promising neuroprotective agents.

Properties

IUPAC Name

3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h1-8,22-23H,9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXUTNIFSHFQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017989
Record name Staurosporine aglycone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85753-43-1
Record name Staurosporinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085753431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Staurosporine aglycone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K252c
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STAUROSPORINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAJ5XS5HPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
K-252c
Reactant of Route 2
K-252c
Reactant of Route 3
K-252c
Reactant of Route 4
K-252c
Reactant of Route 5
K-252c
Reactant of Route 6
K-252c

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.